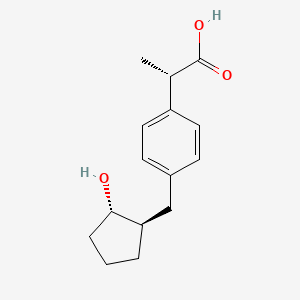
Loxoprofen active metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Loxoprofen trans alcohol is an active metabolite of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Loxoprofen itself is a prodrug, which means it is metabolized in the body to produce its active form, loxoprofen trans alcohol. This compound is known for its potent inhibition of cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins, thereby reducing pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of loxoprofen trans alcohol involves several steps. Initially, loxoprofen undergoes an optical resolution reaction using N-methyl-D-glucamine or N-ethyl-D-glucamine to obtain a solid-state mixture containing (2R, 1’S) and (2S, 1’R)-loxoprofen. This mixture is then subjected to an esterification reaction, followed by a reduction reaction to produce trans-alcohol ester mixtures. These mixtures are further purified using column chromatography. Finally, the trans-alcohol ester is hydrolyzed to yield loxoprofen trans alcohol .
Industrial Production Methods: Industrial production of loxoprofen trans alcohol follows a similar synthetic route but is optimized for higher yield and purity. The process involves large-scale optical resolution, esterification, reduction, and hydrolysis reactions, with careful control of reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Loxoprofen trans alcohol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Loxoprofen is reduced to its active trans-alcohol form by carbonyl reductase in the liver.
Glucuronidation: The trans-alcohol form undergoes glucuronide conjugation via UDP-glucuronosyltransferase
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes (CYP3A4 and CYP3A5).
Reduction: Catalyzed by carbonyl reductase.
Glucuronidation: Catalyzed by UDP-glucuronosyltransferase (UGT2B7).
Major Products:
Hydroxylated Metabolites: Formed during oxidation.
Glucuronide Conjugates: Formed during glucuronidation.
Scientific Research Applications
Loxoprofen trans alcohol has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism and biotransformation of NSAIDs.
Biology: Investigated for its effects on cyclooxygenase enzymes and prostaglandin biosynthesis.
Medicine: Used in the development of new analgesic and anti-inflammatory drugs with improved efficacy and safety profiles.
Industry: Employed in the formulation of pharmaceutical products, including oral and transdermal preparations .
Mechanism of Action
Loxoprofen trans alcohol exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, loxoprofen trans alcohol reduces the production of prostaglandins, leading to decreased pain and inflammation. The compound is rapidly converted to its active form in the liver, reaching peak plasma concentration within 30 to 50 minutes .
Comparison with Similar Compounds
Ibuprofen: Another propionic acid derivative NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: A non-selective COX inhibitor used for pain and inflammation.
Ketoprofen: An NSAID with similar mechanisms of action but different pharmacokinetic profiles
Uniqueness of Loxoprofen Trans Alcohol: Loxoprofen trans alcohol is unique due to its rapid conversion from a prodrug to its active form, providing quick onset of action. Additionally, it has a lower risk of gastrointestinal side effects compared to other NSAIDs, making it a safer option for long-term use .
Properties
CAS No. |
83648-76-4 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2S)-2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10-,13+,14-/m0/s1 |
InChI Key |
SHAHPWSYJFYMRX-GDLCADMTSA-N |
SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


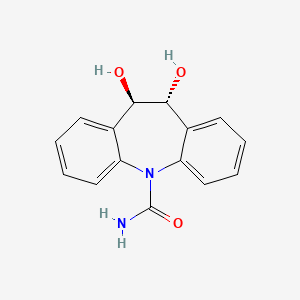

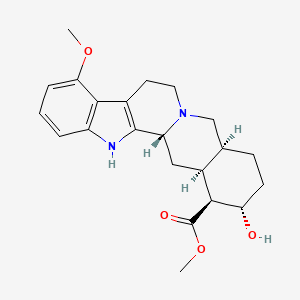


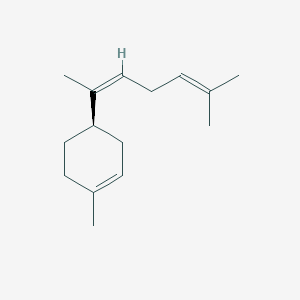
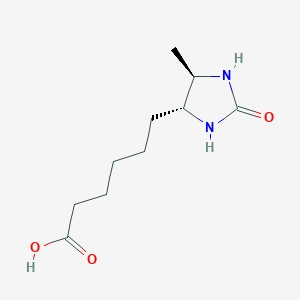
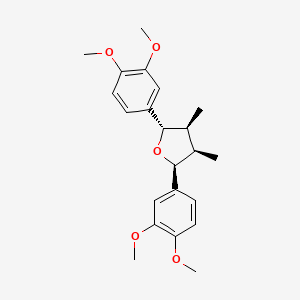
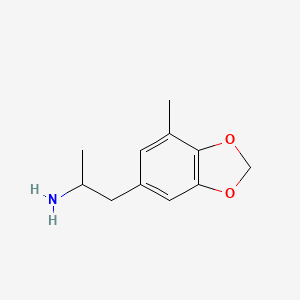

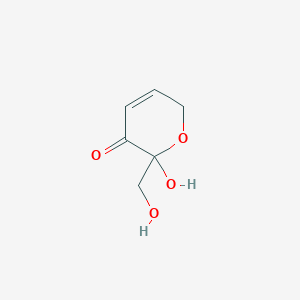
![[4-[[4-Methoxy-3-(pyridin-3-ylmethylcarbamoyl)benzoyl]amino]cyclohexyl] nitrate](/img/structure/B1251316.png)
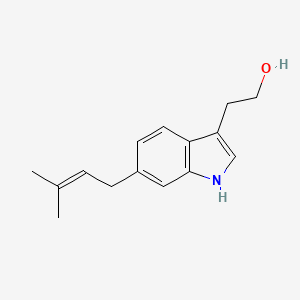
![(2R,4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-1-methylidene-3,4,4a,6,7,8-hexahydro-2H-naphthalen-2-ol](/img/structure/B1251318.png)
